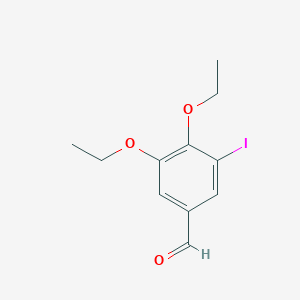

3,4-Diethoxy-5-iodobenzaldehyde

Description

Significance as a Versatile Organic Synthon in Contemporary Chemical Synthesis

In contemporary organic synthesis, the efficiency and elegance of a synthetic route are often dependent on the strategic use of versatile building blocks, or synthons. 3,4-Diethoxy-5-iodobenzaldehyde stands out as a prime example of such a synthon. Its utility stems from the presence of three distinct and orthogonally reactive functional groups: an aldehyde, an aryl iodide, and two ether linkages. This multi-functionality allows chemists to perform sequential, chemoselective reactions, building molecular complexity in a controlled manner.

The aryl iodide is particularly significant as it is a premier functional group for transition-metal-catalyzed cross-coupling reactions, one of the most powerful tools for C-C and C-heteroatom bond formation. nih.govorganic-chemistry.orgacs.org The aldehyde group is a classic electrophilic handle for a vast array of nucleophilic additions and condensation reactions. msu.eduwikipedia.orgncert.nic.in The diethoxy groups, while seemingly less reactive, play a crucial role in modulating the electronic nature of the aromatic ring and can influence the regiochemical outcome of further substitutions. youtube.comlibretexts.orglibretexts.org

The structural motif of polysubstituted benzaldehydes is prevalent in many biologically active compounds. For instance, the related compound 3,4,5-trimethoxybenzaldehyde (B134019) is a known precursor for the synthesis of the antibacterial drug trimethoprim (B1683648) and other pharmaceuticals. wikipedia.org This highlights the potential of this compound as a key intermediate for accessing novel analogues and complex molecular targets in medicinal chemistry and materials science. guidechem.com

Overview of Strategic Functional Group Reactivity within this compound: Aldehyde, Aryl Iodide, and Diethoxy Moieties

The synthetic versatility of this compound is rooted in the distinct reactivity of its three key functional components.

The Aldehyde Group: The aldehyde functional group (-CHO) is a highly reactive and synthetically useful moiety characterized by an electrophilic carbonyl carbon. solubilityofthings.com It readily undergoes a wide range of transformations, making it a cornerstone of organic synthesis. wikipedia.orgncert.nic.in

Nucleophilic Addition: The aldehyde is susceptible to attack by a variety of nucleophiles. Organometallic reagents like Grignard and organolithium compounds add to the carbonyl to form secondary alcohols. wikipedia.org

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents. msu.edu Conversely, it can be reduced to a primary alcohol with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. msu.eduimperial.ac.uk

Condensation Reactions: It can participate in condensation reactions with amines to form imines, and in classic C-C bond-forming reactions like the aldol (B89426) condensation (if α-hydrogens are present, which is not the case here) and the Wittig reaction to form alkenes. wikipedia.orgncert.nic.in

Interactive Table 1: Selected Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, Cr(VI) reagents | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

The Aryl Iodide Moiety: The carbon-iodine bond on the aromatic ring is a key feature for modern synthetic chemistry, primarily due to its reactivity in cross-coupling reactions. Aryl iodides are important synthetic building blocks because they are generally more reactive than their bromide or chloride counterparts in the oxidative addition step of many catalytic cycles. nih.govnih.gov

Cross-Coupling Reactions: This moiety is an excellent substrate for numerous palladium-, copper-, and gold-catalyzed cross-coupling reactions. nih.govnih.govacs.org These include the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines), enabling the formation of C-C, C-N, and C-O bonds with high efficiency. nih.govacs.org

Metal-Halogen Exchange: The aryl iodide can undergo metal-halogen exchange with organometallic reagents, such as organolithium compounds, to generate a new organometallic species that can then react with other electrophiles.

Interactive Table 2: Major Cross-Coupling Reactions of the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Palladium/Copper | C(sp²)-C(sp) |

| Heck | Alkene | Palladium | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine | Palladium | C(sp²)-N |

The Diethoxy Moieties: The two ethoxy groups (-OCH₂CH₃) are strong electron-donating groups that significantly influence the electronic properties of the benzene (B151609) ring. youtube.comlibretexts.org

Ring Activation: Through resonance, the oxygen lone pairs donate electron density into the aromatic π-system. msu.edu This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orglumenlearning.com

Directing Effects: As powerful activating groups, they are ortho, para-directors. youtube.com In this compound, the positions on the ring are already substituted, but their presence was crucial in directing the preceding substitution reactions (like iodination) to their specific locations. Their electronic influence remains critical for any further potential substitutions on the ring.

Historical Development and Evolution of Synthetic Methodologies for Related Aryl Iodides and Benzaldehyde (B42025) Derivatives

The synthesis of molecules like this compound relies on a rich history of reaction development for its constituent parts.

Synthesis of Aryl Iodides: The methods for introducing an iodine atom onto an aromatic ring have evolved considerably.

Classical Methods: One of the earliest and most well-known methods is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt, such as potassium iodide. nih.govacs.org Another classical approach is direct electrophilic iodination using molecular iodine (I₂), often requiring an oxidizing agent to generate a more potent electrophilic iodine species. nih.govorganic-chemistry.org

Modern Methodologies: Contemporary organic synthesis has introduced milder and more versatile methods. The iodination of activated aromatic precursors like aryl boronic acids with reagents such as N-Iodosuccinimide (NIS) or molecular iodine has become a common strategy. nih.govacs.orgorganic-chemistry.org Transition-metal catalysis has also enabled the conversion of other aryl halides (bromides) or triflates into aryl iodides through halogen exchange (Finkelstein reaction) or by converting aryl triflates into aryl radicals. organic-chemistry.orgacs.org A metal-free method has also been developed for synthesizing aryl iodides from arylhydrazines and iodine. nih.govacs.org

Synthesis of Benzaldehyde Derivatives: The preparation of substituted benzaldehydes has also seen significant progress over the years.

Early Industrial Processes: Historically, many benzaldehyde derivatives were synthesized by the oxidation of the corresponding substituted toluenes. mdma.ch This often required harsh conditions, using oxidants like manganese dioxide in sulfuric acid, and could sometimes lead to over-oxidation to the carboxylic acid. mdma.ch Another route involved the oxidation of benzyl (B1604629) alcohols. mdma.ch

Modern Synthetic Routes: Modern organic chemistry offers a plethora of reagents for these transformations with greater selectivity and functional group tolerance. The oxidation of primary alcohols to aldehydes can be achieved with controlled oxidants like Pyridinium chlorochromate (PCC). researchgate.net The hydrolysis of benzal halides or the reduction of benzoyl chlorides or esters are also established methods. Formylation reactions, which directly introduce the aldehyde group onto an aromatic ring, such as the Vilsmeier-Haack or Gattermann-Koch reactions, provide direct access to these valuable compounds. The synthesis of 3,4-diethoxybenzaldehyde (B1346580), a direct precursor, can be achieved by the ethylation of 3-ethoxy-4-hydroxy-benzaldehyde.

The continuous evolution of these synthetic methods provides chemists with an ever-expanding toolbox to construct complex and functionally dense molecules like this compound with increasing efficiency and precision. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxy-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDCZHAXXAXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3,4 Diethoxy 5 Iodobenzaldehyde

Advanced Strategies for Regioselective Carbon-Iodine Bond Formation on the Aromatic Core

The precise placement of the iodine atom at the C-5 position of the 3,4-diethoxybenzaldehyde (B1346580) framework is a critical challenge. Researchers have developed several advanced techniques to achieve this regioselectivity.

Electrophilic Aromatic Iodination Approaches Utilizing Novel Reagents and Catalysts

Electrophilic iodination stands as a primary method for introducing iodine onto an aromatic ring. The reactivity and regioselectivity of this reaction are highly dependent on the iodinating agent and the catalyst employed. For electron-rich aromatic compounds like 3,4-diethoxybenzaldehyde, direct iodination is feasible.

A common approach involves the use of N-iodosuccinimide (NIS) as the iodine source. researchgate.net The efficiency of NIS in electrophilic iodination is often enhanced by the presence of an acid catalyst. researchgate.net For activated aromatic compounds, catalytic amounts of acids such as p-toluenesulfonic acid, sulfuric acid, or trifluoroacetic acid (TFA) can be used. researchgate.net In some cases, a combination of NIS and a strong acid like trifluoromethanesulfonic acid (triflic acid) creates a highly reactive system capable of iodinating even deactivated aromatic compounds. researchgate.net Another method utilizes molecular iodine in conjunction with an oxidizing agent like hydrogen peroxide. chemicalbook.comresearchgate.net This system is considered environmentally friendly and can be performed under solvent-free conditions. researchgate.netmdpi.com The choice of solvent can also play a role, with some iodinations of activated aromatics proceeding efficiently in acetonitrile (B52724) without an acid catalyst. researchgate.net

| Reagent/Catalyst System | Substrate Type | Conditions | Outcome | Reference |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Activated Aromatic Compounds | Mild conditions, short reaction times | High yields of regioselective iodinated products. | researchgate.netorganic-chemistry.org |

| N-Iodosuccinimide (NIS) / Triflic Acid | Deactivated Aromatic Compounds | Room temperature | Iodination without byproducts. | researchgate.net |

| Iodine / Hydrogen Peroxide | Methoxy-substituted benzenes | Solvent-free, 45°C | High conversion to iodinated products. | researchgate.net |

| N-Iodosuccinimide (NIS) / Acetonitrile | Electron-rich Aromatics | No acid catalyst | Efficient iodination. | researchgate.net |

Halogen-Dance and Metal-Halogen Exchange Reactions for Positional Isomerization

The halogen-dance reaction is a powerful tool for the isomerization of halogenated aromatic compounds, allowing for the migration of a halogen to a different position on the ring. wikipedia.orgclockss.org This rearrangement is typically base-catalyzed and proceeds through a deprotonation-rehalogenation mechanism. wikipedia.orgwhiterose.ac.uk The reaction can be influenced by factors such as the choice of base, temperature, solvent, and the presence of an electrophile. wikipedia.org For instance, the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (B95107) can facilitate the halogen dance, while the same reaction might be suppressed in tetrahydropyran. wikipedia.org This methodology provides access to regioisomers that are difficult to obtain through direct halogenation. clockss.orgresearchgate.net

Metal-halogen exchange, often utilizing organolithium reagents, provides another route to functionalize specific positions on an aromatic ring. This reaction is a key step in many synthetic sequences, enabling the introduction of various electrophiles.

Directed Ortho-Metalation and Subsequent Iodination Routes for Precise Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgchem-station.com Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent at the ortho position with high precision. wikipedia.orgharvard.edu The strength of the DMG and the reaction conditions, including the choice of alkyllithium base and additives like tetramethylethylenediamine (TMEDA), are crucial for the success of the reaction. baranlab.orgharvard.edu

Refined Approaches for Diethoxybenzene Ring Construction and Functionalization

The synthesis of the core 3,4-diethoxybenzene structure often starts from readily available polysubstituted phenolic precursors.

Etherification Methodologies from Polysubstituted Phenolic Precursors

A key step in the synthesis of 3,4-diethoxy-5-iodobenzaldehyde is the etherification of a suitably substituted phenol. A common starting material is 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov This precursor can be selectively alkylated to introduce the two ethoxy groups. One reported method involves the use of ethyl iodide and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF). nih.gov This procedure has been shown to provide a good yield of the desired this compound. nih.gov Another approach starts from 3-ethoxy-4-hydroxybenzaldehyde, which can be ethylated using iodoethane (B44018) and potassium carbonate in DMF.

| Precursor | Reagents | Yield | Reference |

| 3,4-Dihydroxy-5-iodobenzaldehyde | Ethyl iodide, DBU, DMF | 80% | nih.gov |

| 3-Ethoxy-4-hydroxybenzaldehyde | Iodoethane, K2CO3, DMF | - |

Selective Formylation Strategies for Benzaldehyde (B42025) Moiety Introduction and Modification

The introduction of the aldehyde group (formylation) onto the aromatic ring is another critical transformation. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgmychemblog.com This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407) like DMF and a chlorinating agent such as phosphorus oxychloride (POCl3). wikipedia.orgmychemblog.comresearchgate.net The Vilsmeier reagent then acts as an electrophile in an aromatic substitution reaction, leading to the formation of an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.orgmychemblog.com The reaction is generally regioselective, with the formyl group being introduced at the position most activated by the electron-donating groups on the ring. mychemblog.comyoutube.com

Implementation of Sustainable and Green Chemistry Principles in Synthetic Route Development

A plausible and environmentally conscious route to this compound commences with the synthesis of its precursor, 3,4-diethoxybenzaldehyde. A known method for this initial step involves the reaction of 3-ethoxy-4-hydroxy-benzaldehyde with iodoethane in the presence of potassium carbonate and N,N-dimethylformamide (DMF). While effective, this process can be rendered greener by exploring alternative, less hazardous solvents to replace DMF and by optimizing the reaction conditions to minimize energy consumption.

The subsequent iodination of 3,4-diethoxybenzaldehyde represents a critical step where green chemistry principles can be effectively applied. Traditional iodination methods often employ harsh reagents and produce significant waste. Modern, greener alternatives focus on the use of molecular iodine or iodide salts in conjunction with environmentally benign oxidants. mdpi.com For instance, the use of laccase, a biocatalyst, for the iodination of phenolic compounds using potassium iodide has been demonstrated as a sustainable approach. rsc.org This enzymatic method operates under mild conditions and utilizes a biodegradable catalyst, thereby aligning with the core tenets of green chemistry.

Another sustainable approach involves the use of solid acid catalysts or solvent-free reaction conditions. rjpn.orgijrbat.in For example, a solvent-free Stobbe condensation has been shown to be an efficient method for synthesizing related compounds, suggesting that similar solid-state or solvent-minimized approaches could be developed for the iodination step, thereby reducing volatile organic compound (VOC) emissions. ijrbat.in

The principles of atom economy can be further addressed by designing one-pot synthesis procedures where multiple reaction steps are carried out in a single reaction vessel. This approach minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. acs.orgacs.org

Optimization of Scalable Synthetic Protocols for Research and Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, efficient, and economically viable protocols. The optimization of the synthesis of this compound for scalability involves a multifaceted approach, focusing on reaction conditions, catalyst efficiency, and product purification.

For the initial synthesis of 3,4-diethoxybenzaldehyde, a scalable protocol has been reported using 3-ethoxy-4-hydroxy-benzaldehyde, iodoethane, and potassium carbonate in DMF, yielding a significant quantity of the product. To enhance scalability, further optimization could involve exploring phase-transfer catalysis to improve reaction rates and facilitate easier separation of the product.

The subsequent iodination step is a key area for optimization. The choice of iodinating agent and catalyst is crucial for achieving high yields and selectivity on a large scale. The use of elemental iodine with an oxidizing agent in a suitable solvent is a common strategy. mdpi.com For industrial applications, the development of a recyclable catalyst is highly desirable to reduce costs and environmental impact. researchgate.net

The reaction parameters, including temperature, reaction time, and stoichiometry of reagents, must be meticulously optimized to maximize the yield of this compound while minimizing the formation of byproducts. Continuous flow chemistry offers a promising avenue for scalable synthesis, providing precise control over reaction conditions and enhancing safety, particularly for exothermic reactions. youtube.com

Purification of the final product is another critical aspect of scalable synthesis. The reported synthesis of 3,4-diethoxybenzaldehyde utilizes flash chromatography for purification, which may not be practical for large-scale production. Therefore, developing alternative purification methods such as crystallization or distillation is essential for industrial applications.

The following table summarizes potential optimization strategies for the scalable synthesis of this compound:

| Reaction Step | Parameter to Optimize | Potential Improvement for Scalability |

| Synthesis of 3,4-Diethoxybenzaldehyde | Solvent | Replacement of DMF with a greener, more easily recyclable solvent. |

| Catalyst | Investigation of phase-transfer catalysts to enhance reaction kinetics. | |

| Purification | Development of crystallization or distillation methods to replace chromatography. | |

| Iodination of 3,4-Diethoxybenzaldehyde | Iodinating Agent | Use of molecular iodine with a green oxidant or an enzymatic system. |

| Catalyst | Development and implementation of a recyclable catalyst. | |

| Reaction Conditions | Optimization of temperature, time, and stoichiometry for maximum yield. | |

| Technology | Implementation of continuous flow chemistry for better control and safety. |

By systematically addressing these optimization parameters, it is possible to develop a highly efficient, sustainable, and scalable synthetic protocol for this compound, making this valuable compound more accessible for a wide range of research and industrial applications.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 3,4 Diethoxy 5 Iodobenzaldehyde

Comprehensive Analysis of Reactions Involving the Aldehyde Moiety

The aldehyde group, an electrophilic center, is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Detailed Studies on Nucleophilic Additions and Condensation Reactions

The electron-withdrawing nature of the aromatic ring, amplified by the iodine substituent, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is fundamental to numerous synthetic transformations.

Condensation reactions, such as the Knoevenagel condensation, provide a powerful tool for carbon-carbon bond formation. nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov For instance, the reaction of an aromatic aldehyde with malononitrile (B47326) in the presence of a suitable catalyst can yield a benzylidenemalononitrile (B1330407) derivative. nih.gov The reaction mechanism generally involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.gov The choice of solvent can influence the reaction, with polar protic solvents often favoring the stabilization of intermediates. nih.gov

Selective Reductions and Oxidations for Aldehyde Transformation

The aldehyde group of 3,4-Diethoxy-5-iodobenzaldehyde can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. Transfer hydrogenation represents an efficient method for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.net This process involves the transfer of hydrogen from a donor molecule, such as isopropanol, to the unsaturated compound, facilitated by a metal catalyst, often palladium-based. researchgate.net

Conversely, the oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. For example, the oxidation of a related compound, 3,4,5-trimethoxyphenylacetaldehyde, to 3,4,5-trimethoxyphenylacetic acid has been shown to be catalyzed by microsomal aldehyde oxygenase in a process dependent on NADPH. nih.gov

Advanced Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Aldol (B89426), Knoevenagel)

Beyond simple additions, the aldehyde functionality is a cornerstone for several sophisticated carbon-carbon bond-forming reactions.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring that subsequently collapses to yield the alkene and phosphine (B1218219) oxide. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgnrochemistry.com

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction that involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound. magritek.com This reaction can be catalyzed by either acid or base and often results in the formation of an α,β-unsaturated carbonyl compound. magritek.com Under basic conditions, a base abstracts an α-proton from one of the carbonyl compounds to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl compound. magritek.com

The Knoevenagel condensation , as previously mentioned, is a versatile reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. nih.govnih.gov The reaction is often catalyzed by amines or their salts. nih.gov The product selectivity can be influenced by the reaction conditions, such as the choice of catalyst and temperature. nih.gov For instance, using piperidine (B6355638) and acetic acid in benzene (B151609) can lead to different products depending on the reaction time. nih.gov

Table 1: Key Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

| Reaction | Reactants | Key Intermediate(s) | Product(s) |

|---|---|---|---|

| Wittig Reaction | Aldehyde, Phosphorus Ylide | Betaine, Oxaphosphetane | Alkene, Triphenylphosphine Oxide |

| Aldol Condensation | Two Carbonyl Compounds | Enolate | β-Hydroxy Carbonyl Compound, α,β-Unsaturated Carbonyl Compound |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Carbanion | α,β-Unsaturated Compound |

In-Depth Investigation of Reactions Involving the Aryl Iodide Moiety

The aryl iodide group is a versatile handle for introducing a wide array of substituents onto the aromatic ring, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govyoutube.com These reactions typically involve the coupling of an organohalide, such as an aryl iodide, with an organometallic reagent in the presence of a palladium catalyst. libretexts.org The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for these transformations. libretexts.org

The Suzuki-Miyaura cross-coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgnih.gov This reaction is widely employed for the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

The choice of palladium precursor, ligands, and reaction conditions can significantly impact the efficiency of the Suzuki-Miyaura coupling. researchgate.net Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. researchgate.net The reactivity of the halide follows the order I > Br > OTf >> Cl > F. libretexts.org In the context of this compound, the aryl iodide moiety serves as an excellent electrophilic partner for coupling with various arylboronic acids to generate a diverse range of substituted biphenyl (B1667301) derivatives. For example, the reaction of an aryl iodide with phenylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a biphenyl compound. nih.gov

Table 2: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Arylboronic esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle | K₂CO₃, Cs₂CO₃, NaOEt |

| Solvent | Dissolves reactants and facilitates the reaction | Toluene, Dioxane, DMF, Water |

Magnesium and Lithium Mediated Reactions for Aryl Anion Generation and Subsequent Reactivity

The carbon-iodine bond in this compound can be readily converted into a more reactive organometallic species through metal-halogen exchange reactions. This approach generates a nucleophilic aryl anion that can then react with a variety of electrophiles. The most common metals employed for this purpose are magnesium and lithium.

Magnesium-Halogen Exchange: Treatment of this compound with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), can induce a magnesium-halogen exchange to form the corresponding aryl Grignard reagent. scribd.com This transformation is typically performed at low temperatures to avoid side reactions with the aldehyde group. scribd.com The use of i-PrMgCl is often preferred as it is less prone to nucleophilic addition to the aldehyde compared to other Grignard reagents. harvard.edu The resulting Grignard reagent can then be trapped with various electrophiles.

Lithium-Halogen Exchange: Similarly, organolithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can effect a rapid lithium-halogen exchange with the aryl iodide. wikipedia.org This reaction is generally very fast, even at low temperatures, and often proceeds with high efficiency. harvard.edu The resulting aryllithium species is a potent nucleophile that readily reacts with a wide array of electrophiles. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

A key challenge in these reactions is the inherent reactivity of the generated organometallic species towards the aldehyde functionality within the same molecule. To circumvent this, the aldehyde group is often protected prior to the metal-halogen exchange. Alternatively, performing the exchange and subsequent reaction with an external electrophile at very low temperatures can sometimes favor the desired intermolecular reaction over intramolecular side reactions.

Scheme 3: General metal-halogen exchange and subsequent reaction.

Interactive Data Table: Electrophiles for Reaction with Aryl Anions of this compound

| Entry | Metalating Agent | Electrophile | Product after Deprotection (if applicable) |

| 1 | i-PrMgCl·LiCl | Dimethylformamide (DMF) | 3,4-Diethoxybenzaldehyde-5-carbaldehyde |

| 2 | n-BuLi | Carbon dioxide (CO₂) | 3,4-Diethoxy-5-formylbenzoic acid |

| 3 | t-BuLi | Trimethylsilyl chloride (TMSCl) | 3,4-Diethoxy-5-(trimethylsilyl)benzaldehyde |

| 4 | i-PrMgCl | Allyl bromide | 5-Allyl-3,4-diethoxybenzaldehyde |

Radical Reactions and Photochemical Transformations Leading to Novel Scaffolds

In addition to ionic and organometallic pathways, the reactivity of this compound can be harnessed through radical and photochemical transformations. These methods offer alternative and often complementary strategies for the synthesis of novel molecular structures.

Radical Reactions: The carbon-iodine bond is relatively weak and can be homolytically cleaved under certain conditions to generate an aryl radical. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) for reductive deiodination. More synthetically useful are radical cyclization reactions where the initially formed aryl radical adds to a suitably positioned unsaturated bond within the same molecule or to an external radical acceptor.

Photochemical Transformations: The aldehyde group in this compound is a chromophore that can absorb UV light, leading to its excitation to a singlet or triplet state. beilstein-journals.org This excited state can undergo a variety of photochemical reactions. One of the most well-known photochemical reactions of aldehydes is the Paterno-Büchi reaction , which is the [2+2] cycloaddition of an excited state aldehyde with a ground state alkene to form an oxetane. beilstein-journals.org

Furthermore, under irradiation, aromatic aldehydes can act as photoinitiators for radical processes. beilstein-journals.org The excited aldehyde can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and another radical species, which can then participate in subsequent reactions. The presence of the iodo substituent could also potentially lead to photoinduced C-I bond cleavage, generating an aryl radical and an iodine radical, thus opening up further avenues for photochemical reactivity.

Chemoselectivity Studies in Reactions Involving Multiple Reactive Functional Groups

A molecule like this compound, possessing an aldehyde, an aryl iodide, and electron-donating ethoxy groups, presents interesting challenges and opportunities in terms of chemoselectivity. The ability to selectively react one functional group in the presence of others is a critical aspect of modern organic synthesis.

For instance, in transition metal-catalyzed reactions, the C-I bond is generally the most reactive site, allowing for selective cross-coupling without affecting the aldehyde. However, under certain conditions, particularly with highly reactive catalysts or under harsh conditions, side reactions involving the aldehyde could occur.

In the case of nucleophilic additions, the aldehyde is the primary electrophilic site. Strong nucleophiles like Grignard or organolithium reagents will preferentially attack the carbonyl carbon. As discussed previously, achieving selective metal-halogen exchange often requires careful control of reaction conditions or protection of the aldehyde group.

The relative reactivity can also be tuned by the choice of reagents and reaction conditions. For example, a mild reducing agent like sodium borohydride (B1222165) will selectively reduce the aldehyde to an alcohol, leaving the aryl iodide untouched. Conversely, harsher reducing conditions might affect both functional groups.

Understanding and controlling the chemoselectivity in reactions of this compound is crucial for its effective utilization as a versatile synthetic intermediate.

Advanced Reaction Mechanism Elucidation through Integrated Experimental and Computational Chemistry Studies

A deeper understanding of the reaction mechanisms involving this compound can be achieved by integrating experimental observations with computational chemistry studies. nih.gov Techniques like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, stability of intermediates, and transition state energies of a reaction pathway. nih.gov

For example, in the context of transition metal-catalyzed coupling reactions, computational models can help to:

Elucidate the precise role of ligands in the catalytic cycle.

Predict the regioselectivity and stereoselectivity of a reaction.

Understand the relative activation barriers for different potential reaction pathways.

In the case of metal-halogen exchange reactions, computational studies can model the structure of the intermediate "ate-complexes" and rationalize the observed reactivity and selectivity. harvard.edu For photochemical transformations, time-dependent DFT (TD-DFT) can be used to calculate the energies of excited states and predict the most likely photochemical reaction channels. beilstein-journals.org

Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time data on the concentrations of reactants, intermediates, and products. Kinetic studies can determine reaction orders and activation parameters. When combined with computational modeling, these experimental data can lead to a comprehensive and highly detailed picture of the reaction mechanism. This integrated approach is invaluable for optimizing existing synthetic methods and for the rational design of new chemical transformations. nih.gov

Systematic Derivatization and Analog Synthesis from 3,4 Diethoxy 5 Iodobenzaldehyde

Preparation of Substituted Benzaldehyde (B42025) Derivatives and Their Chemical Utility

The chemical utility of 3,4-diethoxy-5-iodobenzaldehyde is greatly expanded by leveraging the reactivity of the iodo-substituent. The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents onto the aromatic ring while preserving the aldehyde functionality for subsequent transformations. These reactions are foundational for creating novel benzaldehyde derivatives with tailored properties.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the iodoarene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com Reacting this compound with various arylboronic acids yields complex biaryl carbaldehydes. researchgate.netfrontiersin.org This method is highly tolerant of different functional groups and is a cornerstone of modern drug discovery and materials science. frontiersin.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodoarene and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method introduces an alkynyl moiety at the 5-position of the benzaldehyde, producing derivatives that are valuable precursors for pharmaceuticals, natural products, and organic materials. wikipedia.org

Heck-Mizoroki Coupling: In this reaction, the iodoarene is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com This introduces a vinyl group, transforming the starting material into a substituted styrenyl benzaldehyde, which can serve as a monomer or a precursor for further elaboration.

The resulting substituted benzaldehydes are valuable intermediates. The aldehyde group can be further oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or engaged in countless condensation and olefination reactions, making these derivatives powerful platforms for building molecular complexity.

| Reaction Type | Coupling Partner | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acid | 5-Aryl-3,4-diethoxybenzaldehyde |

| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-3,4-diethoxybenzaldehyde |

| Heck-Mizoroki Coupling | Alkene | 5-Alkenyl-3,4-diethoxybenzaldehyde |

Synthesis of Functionalized Stilbene (B7821643) Analogues and Related Unsaturated Systems

Stilbenes (1,2-diphenylethenes) and their analogues are a class of compounds with significant interest due to their diverse applications in materials science and their prevalence in biologically active natural products. nih.gov The aldehyde group of this compound is an ideal starting point for the synthesis of functionalized stilbenes through classic olefination reactions. nih.gov

Two of the most prominent methods for this transformation are:

The Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide, typically generated by deprotonating a benzylphosphonium salt. nih.govyoutube.com The reaction of this compound with a substituted benzylphosphonium ylide yields a stilbene derivative and triphenylphosphine (B44618) oxide. nih.gov While effective, the stereoselectivity can be variable, often producing a mixture of (E)- and (Z)-isomers. juliethahn.comrsc.org

The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, generated from a benzylphosphonate ester. wiley-vch.dechegg.com This method is often preferred as it typically displays excellent stereoselectivity, yielding predominantly the thermodynamically more stable (E)-stilbene isomer. juliethahn.comwiley-vch.deresearchgate.net The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wiley-vch.de

Another powerful, albeit multi-step, approach is the Mizoroki-Heck reaction. In this strategy, the aldehyde first undergoes a Wittig reaction to form a styrene (B11656) derivative. This intermediate is then coupled with another aryl halide via a Heck reaction to construct the final stilbene architecture. nih.gov These methods provide access to a library of stilbene analogues where one aromatic ring is the 3,4-diethoxy-5-iodophenyl moiety and the other can be varied based on the choice of the phosphorus reagent.

| Reaction Name | Reagent | Key Feature |

| Wittig Reaction | Benzylphosphonium Ylide | Forms a C=C bond; may produce E/Z mixtures. nih.govjuliethahn.com |

| Horner-Wadsworth-Emmons | Benzylphosphonate Carbanion | Excellent (E)-stereoselectivity, easy byproduct removal. wiley-vch.deresearchgate.net |

| Mizoroki-Heck Reaction | Styrene + Aryl Halide | Two-step route for building complex stilbenes. nih.gov |

Construction of Diverse Heterocyclic Systems Incorporating the Diethoxy-Iodo-Phenyl Scaffold

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. unair.ac.id Aromatic aldehydes are frequent participants in MCRs, making this compound a valuable entry point for the synthesis of diverse heterocyclic systems.

Notable examples of such transformations include:

The Biginelli Reaction: This one-pot cyclocondensation involves an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org First reported in 1893, this acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues. wikipedia.orgnih.gov Using this compound in this reaction yields dihydropyrimidinones bearing the diethoxy-iodo-phenyl group at the 4-position, a scaffold found in many pharmacologically active compounds. wikipedia.orgnih.gov

The Hantzsch Pyridine (B92270) Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. youtube.com The reaction first produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine derivative. researchgate.netbaranlab.org This method allows for the construction of substituted pyridines carrying the 3,4-diethoxy-5-iodophenyl moiety.

Condensation with Hydrazides: Simple condensation of the aldehyde with various hydrazides produces hydrazone intermediates. These intermediates are versatile precursors that can be cyclized to form five-membered heterocycles such as 1,3,4-oxadiazoles or 1,2,4-triazoles, depending on the specific reagents and reaction conditions employed. researchgate.net

These reactions highlight the utility of this compound as a scaffold for generating a wide range of heterocyclic structures, which are of paramount importance in medicinal chemistry and materials science.

| Reaction Name | Reactants | Resulting Heterocycle |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione unair.ac.idwikipedia.org |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine / Pyridine researchgate.netbaranlab.org |

| Hydrazide Condensation | Aldehyde, Hydrazide | Hydrazone (precursor to Oxadiazoles, Triazoles) researchgate.net |

Design and Synthesis of Complex Polycyclic and Fused-Ring Systems

The synthesis of complex polycyclic and fused-ring systems often relies on cascade reactions where a single event initiates a sequence of bond-forming transformations. The intramolecular Heck reaction is a particularly powerful tool for this purpose, enabling the construction of various ring sizes under mild conditions. wikipedia.orgorganicreactions.orgprinceton.edu The dual functionality of this compound can be strategically exploited to design substrates for such cyclizations.

A general strategy for constructing polycyclic systems involves a two-stage process:

Substrate Elaboration: The aldehyde group is first used as a handle to build a tethered alkene chain. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium salt or phosphonate ester containing an additional double bond can be used to synthesize a 1-(3,4-diethoxy-5-iodophenyl)-substituted diene or a more complex unsaturated system.

Intramolecular Heck Cyclization: The resulting iodoaryl compound, now containing a tethered alkene, is subjected to palladium(0)-catalyzed cyclization. The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-iodine bond. thieme-connect.de The resulting aryl-palladium(II) intermediate then undergoes an intramolecular migratory insertion with the tethered alkene, forming a new carbon-carbon bond and a new ring. wikipedia.org Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the final polycyclic product. princeton.edu

This strategy is highly versatile and has been used to create fused, bridged, and spirocyclic systems. thieme-connect.de By carefully designing the unsaturated tether attached to the aldehyde, it is possible to control the size of the newly formed ring and establish complex stereocenters, including quaternary carbons. organicreactions.orgchim.it

Development of Novel Ligands and Macrocyclic Structures for Coordination Chemistry and Supramolecular Assembly

The fields of coordination chemistry and supramolecular chemistry rely on the design of molecules capable of binding metal ions or assembling into larger, ordered structures. The aldehyde functionality is a key precursor for the synthesis of imines (Schiff bases), which are among the most important classes of ligands. mdpi.comedu.krd

Schiff Base Ligands: The condensation reaction between an aldehyde and a primary amine readily forms a Schiff base, containing a C=N double bond. edu.krd this compound can be reacted with monoamines or, more significantly, with diamines to create multidentate ligands. For example, the [2+1] condensation of two equivalents of the aldehyde with one equivalent of a diamine, such as ethylenediamine (B42938) or 1,2-diaminocyclohexane, yields a tetradentate N₂O₂-type ligand. nih.gov These ligands, often referred to as Salen-type ligands, are renowned for their ability to form stable complexes with a wide range of transition metals. mdpi.com

Macrocyclic Structures: The principles of Schiff base formation can be extended to the synthesis of macrocycles. By reacting a difunctional aldehyde with a difunctional amine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, macrocyclic structures can be assembled. nih.gov A common approach is the [2+2] condensation of a dialdehyde (B1249045) with a diamine. Alternatively, two equivalents of this compound can be linked together to form a dialdehyde, which can then be used in a macrocyclization reaction. The resulting macrocycles, which have cavities of defined sizes, are of great interest for their ability to act as receptors for specific ions or small molecules, a key concept in host-guest chemistry. chemistryviews.orgacs.org The synthesis of such large ring systems is foundational to the development of artificial enzymes, sensors, and novel materials. tcu.edu

Strategic Applications of 3,4 Diethoxy 5 Iodobenzaldehyde As a Key Synthetic Precursor

Building Block for the Synthesis of Advanced Organic Scaffolds with Potential Research Interest

The molecular structure of 3,4-Diethoxy-5-iodobenzaldehyde makes it a valuable building block for creating more complex organic scaffolds. The aldehyde group serves as a handle for a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and various condensation reactions. The presence of the iodine atom is particularly significant as it allows for the introduction of further complexity through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel and diverse molecular frameworks that are of interest in medicinal chemistry and materials science.

For instance, the pyrimidine (B1678525) scaffold is a key feature in many biologically active compounds. The synthesis of novel aminopyrimidine derivatives has been explored, where a pseudo-ring formed by an intramolecular hydrogen bond can constrain the conformation of substituents, leading to potent and selective inhibitors of enzymes like phosphodiesterase 5. nih.gov

Role in the Development of Precursors for Functional Material Science

The development of functional materials with tailored properties is a cornerstone of modern materials science. This compound serves as a key precursor in the synthesis of molecules destined for applications in this field.

Intermediates for Advanced Polymer Synthesis and Conjugated Systems

In the realm of polymer science, functionalized benzaldehydes are crucial for building monomer units. The aldehyde functionality of this compound can be transformed into other polymerizable groups. Furthermore, the iodo-substituent provides a site for post-polymerization modification or for the synthesis of monomers for conjugated polymers. Conjugated polymers, which possess alternating single and double bonds, are known for their interesting electronic and optical properties.

A significant class of conducting polymers is based on poly(3,4-alkoxythiophene)s, with poly(3,4-ethylenedioxythiophene) (PEDOT) being a prominent example due to its high electrical conductivity and environmental stability. rsc.orgnih.gov The synthesis of such polymers often involves the chemical or electrochemical polymerization of the corresponding monomer. The development of new monomers derived from precursors like this compound could lead to polymers with enhanced solubility, processability, and functionality. rsc.orgnih.gov

Components in Supramolecular Assembly and Host-Guest Chemistry, including Halogen Bonding Architectures

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), and it has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.gov By incorporating this moiety into larger molecules, it is possible to direct the self-assembly of these molecules into well-defined architectures, such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. These organized structures can exhibit interesting properties for applications in areas like molecular recognition and anion sensing.

The 1,3,5-triazine (B166579) scaffold, for example, is a widely used building block in supramolecular chemistry for the construction of discrete oligomers with various topologies, including linear, macrocyclic, and dendritic structures. The interactions driving these assemblies are often hydrogen bonds, but the inclusion of halogen bond donors can provide additional control over the final structure.

Precursors for Optoelectronic Materials and Devices

The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The electronic properties of organic materials are highly dependent on their molecular structure. The this compound moiety can be incorporated into larger conjugated systems designed for these applications. The ethoxy groups can enhance solubility and influence the electronic properties of the molecule, while the iodo-group provides a reactive handle for further functionalization to fine-tune the material's performance. The synthesis of poly-3,4-alkoxy thiophenes, for instance, is of great interest for applications in electrochromic systems and microelectronics due to their exceptional electrical and optical properties. nih.gov

Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a challenging and creative area of organic chemistry that drives the development of new synthetic methodologies. While there are no specific examples in the provided search results detailing the use of this compound in the total synthesis of a natural product, its structural features make it a plausible intermediate. Many natural products contain substituted aromatic rings. The aldehyde group can be used to build side chains or to participate in cyclization reactions to form heterocyclic rings. The iodine atom allows for the introduction of other fragments of the target molecule at a late stage of the synthesis through cross-coupling reactions, which is a key strategy in convergent synthesis.

For example, the synthesis of the natural product fortucine involved the use of a related starting material, 3-hydroxy-4-methoxybenzaldehyde, which was iodinated as part of the synthetic sequence. This highlights the utility of iodo-substituted benzaldehydes in the synthesis of complex molecular targets.

Precursor for the Development of Molecular Probes and Chemical Tools for Research (e.g., enzyme substrates, general cell labeling agents)

Molecular probes are essential tools for studying biological processes. These are molecules designed to interact with a specific target, such as an enzyme or a receptor, and to produce a detectable signal. The development of such probes often requires a modular synthesis approach, where different components (a recognition element, a linker, and a signaling unit) are assembled.

The structure of this compound makes it a suitable starting point for the synthesis of molecular probes. The aldehyde can be used to attach the molecule to a solid support for combinatorial synthesis or to link it to a fluorescent dye. The iodine atom can be used to attach a radioactive label or to introduce other functionalities through cross-coupling reactions. Halogen bonding itself is also being explored in the context of rational drug design and understanding biomolecular interactions, such as in the activity of iodothyronine deiodinases, which are enzymes that metabolize thyroid hormones. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3,4-Diethoxy-5-iodobenzaldehyde, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule and their respective chemical environments. The expected signals would include: a singlet for the aldehydic proton, two distinct signals for the aromatic protons, and characteristic multiplets (a quartet and a triplet) for the two ethoxy groups. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This includes the carbonyl carbon of the aldehyde, the aromatic carbons (some of which would be influenced by the iodine and ethoxy substituents), and the carbons of the two ethoxy groups.

2D NMR Techniques: To unambiguously assign these signals and confirm connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the protons of the ethyl groups. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.

Solid-State NMR (ssNMR): While less common for small molecules that are readily soluble, solid-state NMR could be used to study the compound in its crystalline or amorphous solid form. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state. For this compound, ssNMR could reveal details about the orientation of the ethoxy groups and the planarity of the benzaldehyde (B42025) moiety in the solid phase.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aldehydic H | ~9.8 |

| Aromatic H | ~7.3-7.5 |

| Methylene (B1212753) H (-OCH₂CH₃) | ~4.1 |

| Methyl H (-OCH₂CH₃) | ~1.4 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aldehydic C=O | ~190 |

| Aromatic C-I | ~90 |

| Aromatic C-O | ~150-155 |

| Aromatic C-H & C-CHO | ~110-130 |

| Methylene C (-OCH₂CH₃) | ~65 |

| Methyl C (-OCH₂CH₃) | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₃IO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. biosynth.com

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the aldehydic proton (M-1).

Loss of an ethyl group (M-29) from an ethoxy substituent.

Loss of an ethoxy group (M-45).

Cleavage of the iodine atom (M-127).

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. The mass spectrum of the related compound, 3,4-diethoxybenzaldehyde (B1346580), shows characteristic losses of ethyl and ethoxy groups, and similar fragmentation would be expected for the iodinated analogue. nist.gov

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃IO₃ |

| Molecular Weight | 320.12 g/mol biosynth.com |

| Expected Exact Mass | 319.9855 u |

Single Crystal X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single Crystal X-ray Crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles of this compound.

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the molecule. This would unambiguously confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the ethoxy groups relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for absolute structure determination in the solid phase.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A strong, sharp peak around 1700-1680 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group would appear as a pair of bands near 2850 and 2750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy groups would produce strong bands in the 1300-1000 cm⁻¹ region. The presence of the heavy iodine atom would result in a C-I stretching vibration at a very low frequency, typically below 600 cm⁻¹, which may be difficult to observe with standard mid-IR spectrometers. The IR spectrum of the similar compound 3,4-dimethoxybenzaldehyde (B141060) shows these characteristic aldehyde and ether bands. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O and aromatic C=C stretching vibrations are typically strong in the Raman spectrum. Raman is often more sensitive to non-polar bonds and can be useful for observing the C-I stretch.

| Expected FT-IR Data for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850, ~2750 |

| Alkyl C-H Stretch | ~2980-2850 |

| Aldehyde C=O Stretch | ~1700-1680 |

| Aromatic C=C Stretch | ~1600-1450 |

| Ether C-O Stretch | ~1300-1000 |

| C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The benzaldehyde moiety in this compound, with its aromatic ring conjugated to the carbonyl group, is a strong chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions of the substituted benzene ring would likely appear as strong absorption bands at shorter wavelengths (around 220-300 nm). The weaker n → π* transition of the carbonyl group would be observed at a longer wavelength, possibly extending into the near-UV region (>300 nm). The positions of these absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. The electron-donating ethoxy groups and the electron-withdrawing (and heavy) iodine atom will influence the energy of the electronic transitions compared to unsubstituted benzaldehyde. For instance, data for 3,4-dihydroxybenzaldehyde (B13553) shows absorption maxima that can be used as a reference point for predicting the spectral features of the target compound. nist.gov

| Expected UV-Vis Absorption Data for this compound | |

| Electronic Transition | Expected λ_max (nm) |

| π → π | ~220-300 |

| n → π | >300 |

In Depth Theoretical and Computational Studies of 3,4 Diethoxy 5 Iodobenzaldehyde

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3,4-Diethoxy-5-iodobenzaldehyde at the molecular level. By utilizing methods such as the B3LYP functional with a 6-31G(d,p) basis set, a detailed understanding of the molecule's electronic structure, stability, and aromatic character can be achieved. researchgate.netinpressco.com

The optimization of the molecular geometry is the foundational step in these calculations. This process determines the most stable arrangement of atoms by finding the minimum energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For this compound, the calculations would reveal the precise orientation of the ethoxy groups relative to the benzene (B151609) ring and the planarity of the aldehyde group.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aip.org For substituted benzaldehydes, the distribution of HOMO and LUMO is typically across the aromatic system. In this compound, the electron-donating ethoxy groups and the electron-withdrawing iodo and aldehyde groups would significantly influence the energies and spatial distribution of these orbitals.

Calculated Molecular Properties of this compound

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

Molecular Dynamics Simulations to Model Reactivity and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of this compound over time, offering insights into its reactivity and interactions with other molecules. bohrium.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interaction dynamics that are not accessible through static quantum chemical calculations. nih.gov

To model reactivity, reactive MD simulations using force fields like ReaxFF can be employed. researchgate.net These simulations can model bond formation and breaking, providing a means to study potential reaction mechanisms involving the aldehyde group, such as nucleophilic addition, or reactions involving the carbon-iodine bond. For instance, simulating the interaction of this compound with a nucleophile could reveal the trajectory of the attack on the carbonyl carbon and the subsequent conformational changes.

MD simulations are also exceptionally useful for studying intermolecular interactions in condensed phases. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol), one can study solvation effects, including the formation and dynamics of hydrogen bonds between the solvent and the molecule's oxygen atoms. Furthermore, simulations of multiple this compound molecules can elucidate self-assembly behavior and the nature of intermolecular forces, such as van der Waals forces and potential halogen bonding, that govern its solid-state packing. nih.gov

Simulated Interaction Parameters for this compound in Water

| Interaction Type | Average Distance (Å) | Average Lifetime (ps) |

|---|---|---|

| Aldehyde O···H-Water | 1.9 | 2.5 |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are a valuable tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions can aid in the analysis of experimental spectra or, in their absence, provide a theoretical spectrum.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT methods. nih.gov The calculation of harmonic frequencies often requires scaling factors to better match experimental data due to the neglect of anharmonicity in the computational model. These calculations can assign specific vibrational modes to the observed spectral bands, such as the characteristic C=O stretch of the aldehyde, the C-O stretches of the ethoxy groups, and the C-I stretch.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. grafiati.com These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for assigning peaks in experimental NMR spectra. The predicted shifts are influenced by the electronic environment of each nucleus, making them sensitive to the effects of the various substituents on the benzene ring.

Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR (Aldehyde C) | 190.5 ppm |

| ¹H NMR (Aldehyde H) | 9.8 ppm |

| IR (C=O Stretch) | 1695 cm⁻¹ |

Advanced Analysis of Non-Covalent Interactions, Including Halogen Bonding, in Molecular Systems

The presence of an iodine atom in this compound introduces the possibility of a highly directional and significant non-covalent interaction known as halogen bonding. pnas.org This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base. nih.gov Computational analysis is essential for characterizing and quantifying these interactions.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to study the topology of the electron density and identify bond critical points (BCPs) associated with non-covalent interactions. The properties of these BCPs provide information about the strength and nature of the interaction. For this compound, analysis could focus on the interaction of the iodine's σ-hole with the oxygen or nitrogen atom of a neighboring molecule or solvent. acs.org

Molecular Electrostatic Potential (MEP) surfaces are also used to visualize the regions of positive and negative electrostatic potential on the molecule. The MEP would clearly show a region of positive potential on the outer side of the iodine atom along the C-I bond axis, which is the site of the σ-hole and is susceptible to nucleophilic attack or halogen bonding. richmond.edu The strength of the halogen bond can be estimated by calculating the interaction energy between this compound and a Lewis base in a model complex. These energies are typically in the range of 2-10 kcal/mol, comparable to or stronger than conventional hydrogen bonds. nih.gov

Computed Halogen Bond Parameters with a Model Lewis Base (e.g., Ammonia)

| Parameter | Predicted Value | Unit |

|---|---|---|

| I···N Distance | 2.9 | Å |

| C-I···N Angle | 175 | Degrees |

Computational Design Principles for Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with tailored reactivity profiles. nih.gov By systematically modifying the parent structure in silico, it is possible to predict how these changes will affect the molecule's electronic properties and reactivity before undertaking synthetic efforts. researchgate.netfrontiersin.org

For example, the introduction of different substituent groups on the aromatic ring can modulate the molecule's electronic properties. Electron-donating groups would be expected to increase the electron density on the ring and potentially enhance its susceptibility to electrophilic attack, while electron-withdrawing groups would have the opposite effect. These effects can be quantified by calculating changes in the HOMO-LUMO gap, MEP, and atomic charges for a series of designed derivatives. researchgate.net

Furthermore, computational methods can be used to screen a virtual library of derivatives for a desired reactivity. For instance, if the goal is to enhance the reactivity of the aldehyde group, derivatives could be designed to increase the partial positive charge on the carbonyl carbon. The reaction barriers for a model reaction, such as nucleophilic addition, could be calculated for each derivative to predict their relative reaction rates. This approach allows for the prioritization of synthetic targets that are most likely to exhibit the desired properties, accelerating the discovery of new functional molecules. acs.orgresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Water |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-diethoxy-5-iodobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic iodination of 3,4-diethoxybenzaldehyde using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) significantly impact regioselectivity and yield. For example, acetonitrile as a solvent at 0–5°C may favor iodination at the 5-position due to reduced steric hindrance . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for ethoxy groups (δ 1.3–1.5 ppm for -CH₃; δ 3.8–4.2 ppm for -OCH₂-) and aldehyde proton (δ ~9.8 ppm, singlet). Aromatic protons adjacent to iodine may show deshielding (δ 7.5–8.0 ppm).

- ¹³C NMR : Iodine’s electron-withdrawing effect shifts the aldehyde carbon to δ ~190 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹.

- MS : Molecular ion peak at m/z 334 (C₁₁H₁₃IO₃⁺) with fragmentation patterns confirming substituent positions .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and ethoxy groups. Stability tests under varying pH and light exposure should be conducted using HPLC to monitor degradation products. For long-term storage, recommend dark vials at –20°C in anhydrous conditions to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom acts as a directing group and participates in palladium-catalyzed couplings. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in a 1:1 dioxane/water mixture at 80–100°C. Monitor reaction progress via TLC and optimize ligand choice (e.g., SPhos for sterically hindered substrates). Note that competing dehalogenation may occur if reducing agents are present .

Q. What computational methods (DFT, MD) predict the electronic and steric effects of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model the compound’s electrostatic potential, HOMO-LUMO gaps, and iodine’s electron-withdrawing effects. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict conformational stability and aggregation behavior. Compare computational results with experimental XRD or spectroscopic data to validate accuracy .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

Use consistent molar concentrations (e.g., 1–100 µM).

Validate cytotoxicity via MTT assay alongside target-specific tests (e.g., enzyme inhibition).

Perform dose-response curves and statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

Featured Recommendations